Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate
Description
Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate is a triazolopyrimidine derivative characterized by a fused heterocyclic core with distinct functional groups:
- Position 6: Acetyl group (–COCH₃), which may enhance electron-withdrawing effects and influence reactivity .
- Position 2: Methyl thioacetate (–SCH₂COOCH₃), a sulfur-containing ester that could improve metabolic stability compared to oxygen-based esters.
This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties are critical.
Properties
IUPAC Name |
methyl 2-[[6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-9(20)10-7-15-13-16-14(23-8-12(21)22-4)17-19(13)11(10)5-6-18(2)3/h5-7H,8H2,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXKVQDGPBVYRQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)SCC(=O)OC)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)SCC(=O)OC)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride under acidic or basic conditions.
Addition of the Dimethylamino Vinyl Group:
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the intermediate with methyl thioglycolate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate with key analogues:
Key Observations:
Substituent Effects on Bioactivity: The (E)-2-(dimethylamino)vinyl group at position 7 (common in the target compound and ’s analogue) may enhance cellular uptake due to its basicity and planar geometry .
Ester vs. Thioester Groups :
- The methyl thioacetate at position 2 in the target compound replaces oxygen-based esters (e.g., ethyl carboxylate in ). Thioesters are generally more resistant to hydrolysis, suggesting improved metabolic stability .
Synthetic Complexity :
- and highlight challenges in synthesizing triazolopyrimidines with conjugated systems (e.g., unwanted hydrogenation of C=C bonds with NaBH₄). The target compound’s (E)-vinyl group may require controlled conditions to prevent isomerization or reduction .
Biological Activity: The amino-substituted analogue in exhibits antiviral activity, while the dimethylamino-vinyl substituent in the target compound could target different pathways (e.g., kinase inhibition) .
Biological Activity
Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure comprises several functional groups that contribute to its biological activity, including an acetyl group and a dimethylamino vinyl moiety.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of triazole derivatives, including those similar to this compound. For instance, a review on pyrimidine derivatives demonstrated that certain compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
In Vitro Studies
In vitro assays have shown that various triazole derivatives can inhibit COX-1 and COX-2 enzymes. For example:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3a | 19.45 μM | 42.1 μM |
| 3b | 26.04 μM | 31.4 μM |
| 4b | 28.39 μM | 23.8 μM |
The above data indicate that this compound may share similar inhibitory effects against these enzymes due to its structural analogies with other effective compounds .
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications in the triazole and pyrimidine rings significantly impact the biological activity of these compounds. The presence of electron-donating groups enhances anti-inflammatory activity by stabilizing the interaction with target enzymes .
Case Studies
A notable study evaluated a series of triazole derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited efficacy comparable to standard anti-inflammatory drugs like indomethacin:
| Compound | ED50 (μM) | Comparison Drug ED50 (μM) |
|---|---|---|
| 7 | 11.60 | Indomethacin: 9.17 |
| 8 | 8.23 | |
| 9 | 9.47 |
These findings underline the potential therapeutic applications of this compound in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
